molecular formula C14H10F3NO4 B157475 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene CAS No. 1996-69-6

1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B157475
CAS No.: 1996-69-6
M. Wt: 313.23 g/mol
InChI Key: WJNPONNEXMSLPF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methoxyphenol with 2-nitro-4-(trifluoromethyl)benzene under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-Aminophenoxy)-2-nitro-4-(trifluoromethyl)benzene.

    Reduction: Formation of 1-(4-Methoxyphenoxy)-2-amino-4-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenoxy)-4-(trifluoromethoxy)benzene
  • 1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene

Comparison: 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPONNEXMSLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379488
Record name 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1996-69-6
Record name 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1996-69-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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